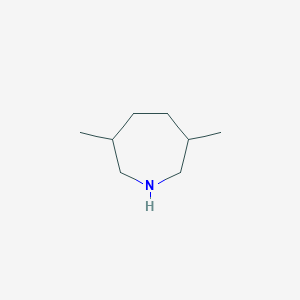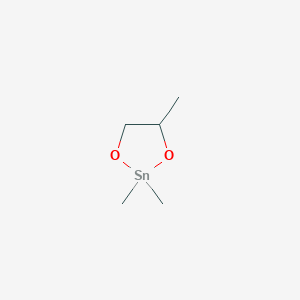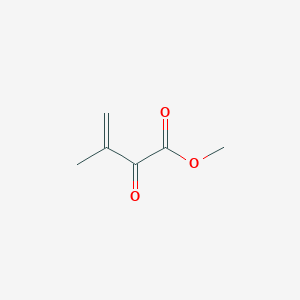
Methyl 3-methyl-2-oxobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2-oxobut-3-enoate is an organic compound with the molecular formula C6H8O3 It is a derivative of butenoic acid and is characterized by the presence of a methyl group and a keto group on the butenoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-oxobut-3-enoate can be synthesized through the oxidation of methyl vinyl glycolate (methyl 2-hydroxybut-3-enoate) using the Dess-Martin periodinane reagent . This method involves the conversion of the hydroxyl group to a keto group, resulting in the formation of the desired compound. The reaction is typically carried out at room temperature and yields moderate to good results.
Industrial Production Methods
The stability of the compound at low temperatures (e.g., -18°C) suggests that it can be stored and handled with relative ease in an industrial setting .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-2-oxobut-3-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: The compound participates in Diels-Alder reactions with 1,3-dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of methyl vinyl glycolate to this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Cycloaddition: The Diels-Alder reaction typically requires a 1,3-diene and can be carried out at room temperature.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-2-oxobut-3-enoate involves its reactivity with various nucleophiles and electrophiles. The keto group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxobut-3-enoate: Lacks the methyl group present in methyl 3-methyl-2-oxobut-3-enoate.
Methyl 3-bromomethylbut-3-enoate: Contains a bromomethyl group instead of a keto group.
Methyl vinyl glycolate: Precursor to this compound, contains a hydroxyl group instead of a keto group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a keto group on the butenoate backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
55674-16-3 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
methyl 3-methyl-2-oxobut-3-enoate |
InChI |
InChI=1S/C6H8O3/c1-4(2)5(7)6(8)9-3/h1H2,2-3H3 |
Clave InChI |
NXNDBAPKZIRKIC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


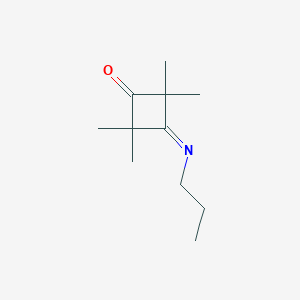
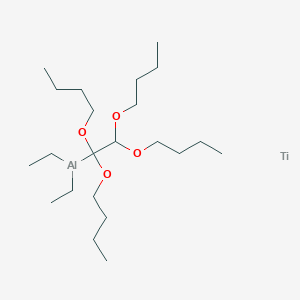
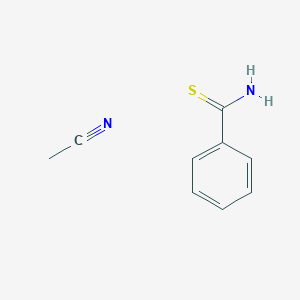
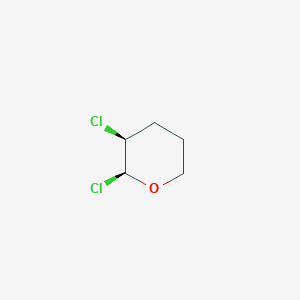
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)

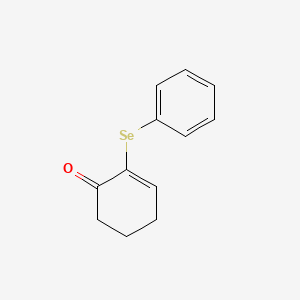

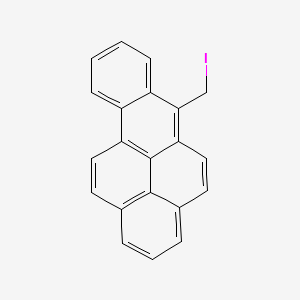
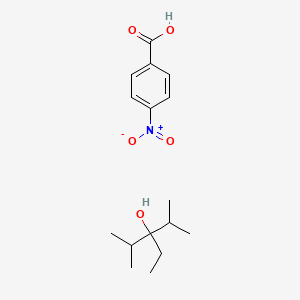
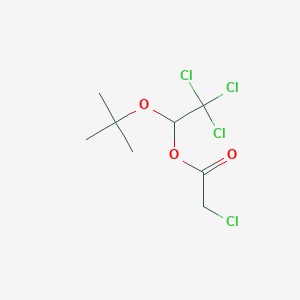
![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
